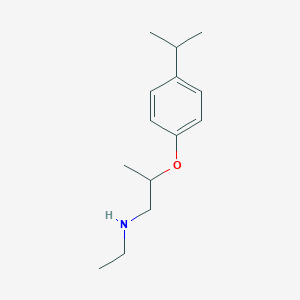

N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine

Vue d'ensemble

Description

N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine is a chemical compound with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol. This compound is primarily used in proteomics research and has various applications in chemistry, biology, medicine, and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine typically involves the reaction of 4-isopropylphenol with ethyl 2-bromopropanamine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the production of high-quality this compound.

Analyse Des Réactions Chimiques

Types of Reactions: N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as halides or alkyl groups can substitute the phenolic oxygen.

Major Products Formed:

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Production of corresponding amines or alcohols.

Substitution: Formation of various substituted phenols or ethers.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Histamine H3 Receptor Modulation

One of the primary applications of N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine is its role as a non-imidazole alkylamine that exhibits antagonistic and agonistic activities at histamine H3 receptors. This receptor is known to play a crucial role in various neurological processes, including modulation of neurotransmitter release. The compound's structural properties allow it to interact effectively with these receptors, making it a potential candidate for treating conditions related to histamine dysregulation, such as sleep disorders and cognitive impairments .

1.2 Neuroprotective Effects

Research indicates that compounds similar to this compound may possess neuroprotective properties. Studies have shown that modulation of histamine receptors can influence neuroinflammatory responses, which are implicated in neurodegenerative diseases like Alzheimer's and Parkinson's disease. By acting on these pathways, this compound could contribute to neuroprotection and cognitive enhancement .

Biochemical Research Applications

2.1 Proteomics Research

This compound is utilized in proteomics research due to its biochemical properties that facilitate the study of protein interactions and functions. The compound can be employed as a probe in various assays aimed at understanding protein dynamics within biological systems, particularly in the context of drug discovery and development .

2.2 Chemical Stability Studies

The thermal stability of this compound has been investigated using pyrolysis-capillary gas chromatography (Py-cGC). This technique allows researchers to analyze the degradation products of the compound under different thermal conditions, providing insights into its stability and potential degradation pathways. Such studies are essential for assessing the safety and efficacy of compounds used in pharmacological applications .

Summary of Thermal Degradation Products

The following table summarizes the key findings from thermal degradation studies of similar compounds:

| Temperature (°C) | Major Degradation Products | Observations |

|---|---|---|

| 400 | Propene, Methanol | Initial breakdown products identified |

| 600 | N-ethylenethanamine, Methoxyethene | Significant thermal degradation observed |

| 800 | Phosphine | High-temperature stability concerns |

Case Study: Neuroprotective Potential

A case study examining the effects of this compound on neuronal cultures demonstrated its potential to reduce oxidative stress markers and promote cell viability under neurotoxic conditions. This suggests that the compound may contribute positively to neuronal health and function.

Mécanisme D'action

The mechanism by which N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine is similar to other compounds such as N-Methyl-2-(4-isopropylphenoxy)-1-propanamine and N-Propyl-2-(4-isopropylphenoxy)-1-propanamine. it is unique in its structure and properties, which contribute to its distinct applications and effects. The presence of the ethyl group in its structure differentiates it from other similar compounds and influences its reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical properties and reactivity make it a valuable tool in various fields, including chemistry, biology, medicine, and materials science. Understanding its synthesis, reactions, and applications is essential for advancing research and developing new technologies.

Activité Biologique

N-Ethyl-2-(4-isopropylphenoxy)-1-propanamine, with the chemical formula CHNO and CAS number 1040686-28-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Pharmacological Effects

Research indicates that compounds with similar structures can exhibit a range of biological activities:

- Neurotransmitter Modulation : Some studies have suggested that phenoxyalkylamines can affect the levels of neurotransmitters like dopamine and serotonin, which are crucial in mood regulation and cognitive functions.

- Potential Antidepressant Activity : Given the structural similarities with known antidepressants, this compound may have potential antidepressant properties that warrant further investigation.

In Vitro Studies

A study conducted on structurally related compounds demonstrated that modifications in the alkyl chain length and branching could significantly alter receptor affinity and inhibitory potency against monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism . While specific studies on this compound are scarce, it is hypothesized that similar interactions may occur.

Network Pharmacology Approach

Recent advancements in network pharmacology suggest that understanding the interactions between drugs and their biological targets can reveal unexpected therapeutic potentials. For instance, a comprehensive analysis of drug-event associations has shown that many compounds can influence multiple biological pathways simultaneously . This approach could be applied to this compound to explore its broader implications in drug safety assessments.

Comparative Biological Activity Table

| Compound Name | Structure | Affinity for hH3R | Inhibitory Activity for hMAO B | Potential Applications |

|---|---|---|---|---|

| This compound | Structure | TBD | TBD | Neurological Disorders |

| Compound 13 (related structure) | Similar | Ki = 25 nM | IC50 = 4 nM | Parkinson's Disease Treatment |

Note: TBD = To Be Determined; further research is needed to establish these values for this compound.

Propriétés

IUPAC Name |

N-ethyl-2-(4-propan-2-ylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO/c1-5-15-10-12(4)16-14-8-6-13(7-9-14)11(2)3/h6-9,11-12,15H,5,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUPBVDAVIAHGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC(C)OC1=CC=C(C=C1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.